molecular formula C24H40O3 B024759 Allolithocholic acid CAS No. 2276-94-0

Allolithocholic acid

Cat. No.: B024759
CAS No.: 2276-94-0
M. Wt: 376.6 g/mol
InChI Key: SMEROWZSTRWXGI-NWFSOSCSSA-N
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Mechanism of Action

Target of Action

Allolithocholic acid is a steroid acid found in normal serum and feces . It primarily targets the intestinal and liver cells . The compound facilitates the excretion, absorption, and transport of fats and sterols in the intestine and liver .

Mode of Action

This compound interacts with its targets by promoting the excretion, absorption, and transport of fats and sterols . This interaction results in changes in the metabolism of fats and sterols in the body, particularly in the intestine and liver .

Biochemical Pathways

It is known that the compound plays a role in the metabolism of fats and sterols . These processes are crucial for the digestion and absorption of dietary fats, as well as the regulation of cholesterol levels in the body.

Pharmacokinetics

It is known that the compound can be found in normal serum and feces , suggesting that it is absorbed into the bloodstream and excreted through the digestive system.

Result of Action

The action of this compound results in the facilitation of fat and sterol metabolism in the intestine and liver . This can influence the body’s overall lipid metabolism and potentially impact conditions related to lipid metabolism.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the gut, such as dietary fats, can affect the compound’s ability to facilitate fat and sterol metabolism . Additionally, the gut microbiota, which plays a key role in bile acid synthesis and modification, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Allolithocholic acid interacts with various biomolecules to facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver . It is involved in the metabolism of lipids, particularly fats and sterols

Cellular Effects

This compound has been found to influence cell function, particularly in the intestine and liver where it facilitates the excretion, absorption, and transport of fats and sterols . It is also suggested to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver This suggests that it may interact with biomolecules involved in these processes, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound , but information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is limited.

Metabolic Pathways

This compound is involved in the metabolism of lipids, particularly fats and sterols . It facilitates their excretion, absorption, and transport in the intestine and liver

Transport and Distribution

This compound is known to facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver This suggests that it may interact with transporters or binding proteins involved in these processes

Subcellular Localization

Given its role in facilitating the excretion, absorption, and transport of fats and sterols in the intestine and liver , it is likely that it localizes to areas of the cell involved in these processes

Preparation Methods

Allolithocholic acid can be synthesized through various methods. One common synthetic route involves the epimerization of the C-5 hydrogen in cholic acid derivatives . This process typically requires specific reaction conditions, such as the use of strong bases or acids, to facilitate the epimerization. Industrial production methods often involve the extraction and purification of this compound from natural sources, such as bile, followed by chemical modification to achieve the desired compound .

Chemical Reactions Analysis

Allolithocholic acid undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified bile acids with different functional groups .

Scientific Research Applications

Allolithocholic acid has a wide range of scientific research applications, including:

Properties

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEROWZSTRWXGI-NWFSOSCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415285
Record name AC1NR32F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2276-94-0
Record name (3α,5α)-3-Hydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2276-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1NR32F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is allolithocholic acid related to cholestatic liver disease?

A1: Research suggests that this compound, an unsaturated monohydroxy bile acid, is present in the serum of some patients with cholestatic liver disease. A study examining different bile acid classes found 12 out of 15 patients had conjugated monohydroxy bile acids, including compounds with chromatographic properties similar to taurolithocholic acid and glycolithocholic acid []. Further analysis revealed the presence of a taurine-conjugated unsaturated monohydroxy steroid carboxylic acid with two double bonds, one located in the side chain. While not explicitly identified as this compound in this study, the description aligns with its characteristics.

Q2: Can this compound serve as a predictor for preeclampsia?

A2: While more research is needed to definitively claim this compound as a predictor for preeclampsia, a study investigating metabolomic markers for this condition identified this compound as a potential component of the characteristic metabolite profile []. Specifically, it was among a set of third-trimester specific metabolites found in the first-trimester blood plasma of women who later developed preeclampsia. This suggests a possible role for this compound in the lipid metabolism disorders and oxidative stress associated with preeclampsia development.

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